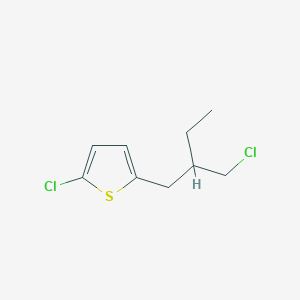
5-((Methylsulfonyl)methyl)oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((Methylsulfonyl)methyl)oxazolidin-2-one is a compound belonging to the oxazolidinone class, which is known for its significant antibacterial properties. The oxazolidinone ring is a five-membered heterocyclic structure containing both nitrogen and oxygen atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of oxazolidin-2-one derivatives, including 5-((Methylsulfonyl)methyl)oxazolidin-2-one, can be achieved through various methods. One common approach involves the reaction of urea with ethanolamine under microwave irradiation in a chemical paste medium. This method utilizes a catalytic amount of nitromethane to absorb microwaves and generate hot spots, facilitating the formation of the oxazolidinone ring . Another method involves the palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides, which provides 3-aryl-2-oxazolidinones in good yields .
Industrial Production Methods
Industrial production of oxazolidin-2-one derivatives often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired derivative and its intended application .
化学反应分析
Types of Reactions
5-((Methylsulfonyl)methyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, palladium-catalyzed N-arylation reactions require aryl bromides, phosphine ligands, and bases in suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides yields 3-aryl-2-oxazolidinones .
科学研究应用
5-((Methylsulfonyl)methyl)oxazolidin-2-one has several scientific research applications, including:
作用机制
The mechanism of action of 5-((Methylsulfonyl)methyl)oxazolidin-2-one involves the inhibition of bacterial protein synthesis. This compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication .
相似化合物的比较
Similar Compounds
Tedizolid: Another oxazolidinone antibiotic with similar antibacterial properties but improved tolerability.
Uniqueness
5-((Methylsulfonyl)methyl)oxazolidin-2-one is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other oxazolidinone derivatives. Its methylsulfonylmethyl group may influence its reactivity and interactions with biological targets .
属性
分子式 |
C5H9NO4S |
|---|---|
分子量 |
179.20 g/mol |
IUPAC 名称 |
5-(methylsulfonylmethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H9NO4S/c1-11(8,9)3-4-2-6-5(7)10-4/h4H,2-3H2,1H3,(H,6,7) |
InChI 键 |
CWYIHSFAFGCXGU-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)CC1CNC(=O)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![6-Nitroso-6-azaspiro[2.5]octane](/img/structure/B13487339.png)
![Benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate](/img/structure/B13487342.png)



![3-[Boc-(methyl)amino]-4-phenylbutanoic acid](/img/structure/B13487360.png)



